5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 5th position and a 4-fluorobenzyl group attached to the nitrogen atom of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
N-Alkylation: The 4-fluorobenzyl group is introduced via an N-alkylation reaction. This involves the reaction of the brominated pyridinone with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine and fluorobenzyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(4-chlorobenzyl)pyridin-2(1H)-one
- 5-Bromo-1-(4-methylbenzyl)pyridin-2(1H)-one
- 5-Bromo-1-(4-nitrobenzyl)pyridin-2(1H)-one
Uniqueness
5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
5-bromo-1-[(4-fluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-3-6-12(16)15(8-10)7-9-1-4-11(14)5-2-9/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPQGVJLOJBFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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